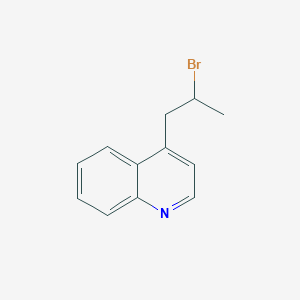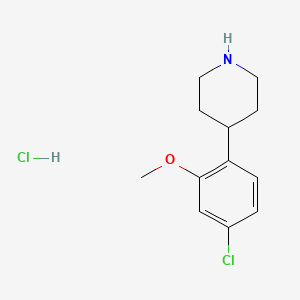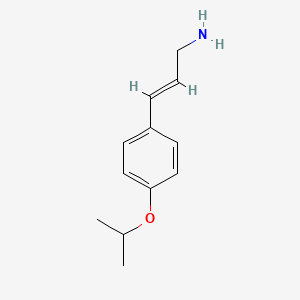
4-(2-Bromopropyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromopropyl)quinoline is an organic compound with the molecular formula C12H12BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromopropyl group at the fourth position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromopropyl)quinoline typically involves the bromination of 4-propylquinoline. One common method is the reaction of 4-propylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener methods such as microwave-assisted synthesis and solvent-free conditions are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 4-(2-Bromopropyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol.
Major Products:
Substitution Reactions: Yield substituted quinoline derivatives.
Oxidation Reactions: Produce quinoline N-oxides.
Reduction Reactions: Form tetrahydroquinoline derivatives.
Coupling Reactions: Result in biaryl or heteroaryl-quinoline compounds.
科学的研究の応用
4-(2-Bromopropyl)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-Bromopropyl)quinoline largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . The bromopropyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
4-Propylquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(2-Chloropropyl)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-(2-Iodopropyl)quinoline: Contains an iodine atom, which can make it more reactive in certain types of chemical reactions.
Uniqueness: 4-(2-Bromopropyl)quinoline is unique due to the presence of the bromine atom, which makes it highly versatile in various chemical reactions. Its ability to undergo substitution, oxidation, reduction, and coupling reactions makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications .
特性
分子式 |
C12H12BrN |
|---|---|
分子量 |
250.13 g/mol |
IUPAC名 |
4-(2-bromopropyl)quinoline |
InChI |
InChI=1S/C12H12BrN/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8H2,1H3 |
InChIキー |
PXACXLCALLZOPM-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=NC2=CC=CC=C12)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)


